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Abstract

Eleclazine hydrochloride (GS-6615) is a selective inhibitor of the late cardiac sodium current
(INaL). Initially developed by Gilead Sciences, it was investigated as a potential therapeutic
agent for a variety of cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3),
hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF). The
rationale for its development was based on the growing understanding that enhanced INaL is a
significant contributor to the pathophysiology of these conditions. Preclinical studies in various
animal models demonstrated the potential of Eleclazine to suppress arrhythmias without
adversely affecting normal cardiac conduction. However, despite promising early-stage results,
the clinical development program for Eleclazine was ultimately terminated. This guide provides
a comprehensive technical overview of the discovery, mechanism of action, preclinical and
clinical development, and eventual discontinuation of Eleclazine hydrochloride.

Introduction: The Late Sodium Current as a
Therapeutic Target

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action
potential through a large, transient inward sodium current (INaP). However, a small, sustained
component of this current, known as the late sodium current (INaL), persists throughout the
plateau phase of the action potential. Under physiological conditions, INaL is very small, but it
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can be significantly enhanced in various pathological states, including genetic mutations (e.g.,
LQT3), myocardial ischemia, and heart failure.

An increase in INaL can lead to several detrimental effects on cardiac electrophysiology:

e Prolongation of the Action Potential Duration (APD): The sustained inward current opposes
repolarization, leading to a longer APD and a prolonged QT interval on the electrocardiogram
(ECQG).

» Early Afterdepolarizations (EADs): APD prolongation can create a window for the reactivation
of L-type calcium channels, leading to EADs, which are triggers for ventricular arrhythmias.

e Intracellular Sodium and Calcium Overload: The persistent influx of sodium through the late
current can lead to an accumulation of intracellular sodium. This, in turn, reverses the
direction of the sodium-calcium exchanger (NCX), leading to an increase in intracellular
calcium concentration. Calcium overload can cause delayed afterdepolarizations (DADs) and
contractile dysfunction.

The recognition of the pathological role of enhanced INaL led to the development of selective
inhibitors as a novel antiarrhythmic strategy. The goal was to target the pathological late current
while having minimal effect on the peak sodium current, thereby avoiding the proarrhythmic
effects associated with traditional sodium channel blockers that primarily target INaP.

Discovery and Preclinical Development of
Eleclazine (GS-6615)

Eleclazine, a benzoxazepine derivative, emerged from a drug discovery program at Gilead
Sciences aimed at identifying potent and selective inhibitors of INaL.

Mechanism of Action

Eleclazine selectively inhibits the late sodium current (INaL) with significantly less potency
against the peak sodium current (INaP). This selectivity is crucial for its intended therapeutic
effect of shortening the abnormally prolonged action potential duration in pathological
conditions without affecting normal cardiac conduction.
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Preclinical Pharmacology

A series of preclinical studies were conducted to evaluate the efficacy and safety of Eleclazine
in various in vitro and in vivo models.

Table 1: Preclinical Efficacy of Eleclazine Hydrochloride

Model System

Key Findings

Quantitative Data

Reference

Rabbit Ventricular
Myocytes (ATX-II
induced INaL)

Potent inhibition of

enhanced INaL.

IC50 = 0.7 uM

[1]

Porcine Model of
Catecholamine-
Induced VT

Reduced incidence of
ventricular premature
beats, couplets, and
VT.

51% reduction in
VPBs and couplets;
56% reduction in 3- to
7-beat VT.

Porcine Model of
Autonomically
Induced Atrial

Fibrillation

Suppressed atrial
premature beats and

atrial fibrillation.

>3-fold reduction in
epinephrine-induced
APBs.

[3]

Rabbit Isolated Hearts
(LQT3 model)

Shortened APD and
QT interval, and
suppressed
ventricular

arrhythmias.

[1]

Mouse Model of Rett

Syndrome

Inhibited INaL and
shortened ventricular
AP duration.

[4]

Table 2: Preclinical Selectivity of Eleclazine Hydrochloride
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Fold Selectivity (vs.

Current IC50 Reference
INaL)
Late INa (ATX-II
0.62 uM (5]
enhanced)
Peak INa > 52 uM > 84-fold [5]
IKr (hERG) ~14.2 uM ~23-fold [6][7]

Experimental Protocols

o Objective: To determine the potency of Eleclazine in inhibiting the late sodium current.

e Methodology:

o Ventricular myocytes were isolated from rabbit hearts.

o Whole-cell patch-clamp recordings were performed.

o The late sodium current (INaL) was enhanced using the sea anemone toxin (ATX-II).

o Eleclazine was perfused at various concentrations to determine the concentration-

response relationship and calculate the IC50 value.[1]

¢ Objective: To assess the in vivo efficacy of Eleclazine in a large animal model of arrhythmia.

o Methodology:

o Closed-chest anesthetized Yorkshire pigs were used.

o Ventricular tachycardia (VT) was induced by an intravenous bolus of epinephrine (2.0

Hg/kg).

o Eleclazine (0.3 mg/kg) was administered intravenously over 15 minutes.

o The incidence of ventricular premature beats (VPBs), couplets, and VT was quantified

before and after drug administration.[2]
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Clinical Development of Eleclazine

Based on the promising preclinical data, Eleclazine entered clinical development for several
cardiovascular indications.

Phase 2 and 3 Clinical Trials

Eleclazine was investigated in clinical trials for:

e Long QT Syndrome Type 3 (LQT3): A genetic disorder caused by mutations in the SCN5A
gene leading to an enhanced INaL.

o Hypertrophic Cardiomyopathy (HCM): A condition where enhanced INaL is thought to
contribute to arrhythmias and diastolic dysfunction. The largest trial was the LIBERTY-HCM
study.[8]

» Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF): In patients with implantable
cardioverter-defibrillators (ICDs).

The LIBERTY-HCM Trial

The "Effect of Late Sodium Current Inhibition on Exercise Capacity in Subjects With
Symptomatic Hypertrophyic Cardiomyopathy" (LIBERTY-HCM) trial was a significant phase 2/3
study designed to evaluate the efficacy and safety of Eleclazine in patients with symptomatic
HCM.[8][9]

Table 3: LIBERTY-HCM Trial Protocol
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Parameter Details

) Randomized, double-blind, placebo-controlled,
Study Design )
multicenter

To evaluate the effect of Eleclazine on exercise
Primary Objective capacity as measured by peak oxygen uptake
(pvO2)

] ] Symptomatic HCM patients (NYHA Class = |l or
Patient Population

CCS Class = 1l)
) Eleclazine (30 mg loading dose, then 3 mg or 6
Intervention .
mg daily) or placebo
Planned Enrollment 180 patients

Discontinuation of Clinical Development

In late 2016, Gilead Sciences announced the termination of the entire Eleclazine clinical
development program.[10] The decision was based on a thorough analysis of the cumulative
data, which did not support the continuation of the trials.

e VT/VF Trial: The trial in patients with VT/VF and ICDs failed to show a reduction in ICD
shocks and pacing events compared to placebo.[10]

e LIBERTY-HCM Trial: The LIBERTY-HCM trial was terminated before completion. While the
specific results were not immediately disclosed, the overall data did not support the drug's
efficacy in this patient population.[10][11]

e LQT3 Trial: The trial in patients with LQT3 was also discontinued as part of the overall
program termination.[10]

Signaling Pathways and Experimental Workflows
Signaling Pathway of INaL Inhibition

The therapeutic rationale for Eleclazine is based on its ability to modulate the downstream
consequences of an enhanced late sodium current.
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Caption: Pathophysiological cascade initiated by enhanced INaL and the point of intervention
by Eleclazine.

Experimental Workflow for Preclinical Efficacy Testing

The preclinical evaluation of Eleclazine followed a logical progression from in vitro
characterization to in vivo arrhythmia models.

Whole-Cel Patch Clamp
(e.g.. Rabbit Myocytes)

Click to download full resolution via product page

Caption: A representative experimental workflow for the preclinical evaluation of Eleclazine.

Conclusion

Eleclazine hydrochloride was a promising, selective inhibitor of the late cardiac sodium
current that showed considerable potential in preclinical models of cardiac arrhythmia. Its
development was based on a strong scientific rationale targeting a key mechanism in the
pathophysiology of several cardiac disorders. However, the translation from preclinical promise
to clinical efficacy proved to be a significant challenge, ultimately leading to the discontinuation
of its development program. The story of Eleclazine underscores the complexities of
antiarrhythmic drug development and the critical importance of demonstrating clear clinical
benefit in well-designed trials. The data generated from the Eleclazine program, nevertheless,
contributes valuable knowledge to the field and may inform the development of future therapies
targeting the late sodium current.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8068773?utm_src=pdf-body-img
https://www.benchchem.com/product/b8068773?utm_src=pdf-body
https://www.benchchem.com/product/b8068773?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in
rabbit isolated heart preparations - PubMed [pubmed.ncbi.nim.nih.gov]

2. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in
suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an
intact porcine model - PubMed [pubmed.ncbi.nim.nih.gov]

3. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent
protection against autonomically induced atrial premature beats, repolarization alternans and
heterogeneity, and atrial fibrillation in an intact porcine model - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+
current - PubMed [pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. glpbio.com [glpbio.com]

8. ahajournals.org [ahajournals.org]

9. Novel Approach Targeting the Complex Pathophysiology of Hypertrophic Cardiomyopathy:
The Impact of Late Sodium Current Inhibition on Exercise Capacity in Subjects with
Symptomatic Hypertrophic Cardiomyopathy (LIBERTY-HCM) Trial - PubMed
[pubmed.ncbi.nim.nih.gov]

10. hcmbeat.com [hcmbeat.com]
11. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Eleclazine Hydrochloride: A Technical Guide to its
Discovery, Development, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8068773#eleclazine-hydrochloride-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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